(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol is C₁₀H₁₄FNO₂ , with a molar mass of 199.22 g/mol . The structure comprises a propan-2-ol backbone substituted at the C1 position by an amino group and a 2-fluoro-4-methoxyphenyl aromatic ring. The stereochemistry at the C1 and C2 positions is defined as (1S,2S), establishing a syn configuration between the amino and hydroxyl groups.
Key Structural Features:
- Aromatic Substituents : The phenyl ring contains a fluorine atom at the ortho position (C2) and a methoxy group at the para position (C4). These electron-withdrawing (F) and electron-donating (OCH₃) groups create a polarized aromatic system.
- Chiral Centers : The C1 and C2 carbons are stereogenic, with absolute configurations confirmed via X-ray crystallography and optical rotation studies.
- Hydrogen-Bonding Motifs : The amino (–NH₂) and hydroxyl (–OH) groups enable intramolecular hydrogen bonding, stabilizing the gauche conformation.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₄FNO₂ | |
| Molar mass | 199.22 g/mol | |
| SMILES | COc1ccc(C(N)C(C)O)c(F)c1 | |
| Stereochemical notation | (1S,2S) |
The stereochemical distinction from its (1S,2R) diastereomer lies in the spatial arrangement of the hydroxyl group, which influences intermolecular interactions and solubility.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key |
IUCDDKLSPJFWKB-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)OC)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of 2-fluoro-4-methoxybenzaldehyde with chiral amine | Reflux in toluene or suitable solvent, often with acid catalyst (e.g., p-toluenesulfonic acid) and Dean-Stark apparatus for water removal | Formation of imine intermediate |
| 2 | Reduction of imine intermediate | Sodium borohydride or lithium aluminum hydride in methanol or ethyl acetate, controlled temperature (0-40°C) | Stereoselective reduction to chiral amino alcohol |
| 3 | Purification | Extraction, crystallization, or chromatographic techniques | Isolation of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol with high enantiomeric purity |
Industrial Process Optimization
Industrial processes often include:
- Temperature Control: Maintaining 25-40°C during reduction to prevent racemization.
- Solvent Selection: Use of ethyl acetate or methanol for optimal solubility and reaction kinetics.
- Catalyst Use: Acid catalysts for imine formation and palladium on carbon (Pd/C) for hydrogenation steps in related syntheses.
- Chiral Resolution: Crystallization of salts (e.g., hydrochloride salts) to enhance enantiomeric purity.
Example from Patent Literature
A related patent describes a multi-step process involving:
- Reflux of substituted acetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid.
- Hydrogenation over 10% Pd/C under hydrogen atmosphere at 35-55°C.
- Formation and isolation of crystalline salts via p-toluenesulfonic acid or hydrochloric acid treatment.
- Final extraction and purification to yield chiral amines with 100% chiral purity by HPLC analysis.
Though this example focuses on a similar compound, the methodology is applicable to the preparation of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol, emphasizing the importance of chiral amine intermediates and controlled reduction steps.
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Products | Notes |
|---|---|---|---|---|
| Imine Formation | 2-fluoro-4-methoxybenzaldehyde + chiral amine | Reflux, acid catalyst, Dean-Stark trap | Imine intermediate | Water removal critical for equilibrium shift |
| Reduction | NaBH4 or LiAlH4 | 0-40°C, methanol or ethyl acetate | Chiral amino alcohol | Stereoselective, controls configuration |
| Salt Formation | HCl or p-toluenesulfonic acid | Room temperature | Crystalline salt | Enhances purity and isolation |
Research Findings and Data
- Chiral Purity: High-performance liquid chromatography (HPLC) confirms enantiomeric excess of 99-100% when using chiral amines and controlled reduction.
- Yield: Yields range from 70% to 90% depending on reaction scale and purification methods.
- Physical Properties: The compound typically crystallizes as a white solid with melting points around 178-180°C for hydrochloride salts.
- Stereochemical Control: Use of (S)- or (R)-chiral amines directs the stereochemistry of the product, critical for biological activity.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting aldehyde | 2-fluoro-4-methoxybenzaldehyde | Determines aromatic substitution pattern |
| Chiral amine | (S)-(-)-1-phenylethylamine or similar | Controls stereochemistry |
| Solvent | Toluene, methanol, ethyl acetate | Influences reaction rate and purity |
| Catalyst | p-Toluenesulfonic acid (for imine formation), Pd/C (for hydrogenation) | Facilitates reaction efficiency |
| Reducing agent | NaBH4 or LiAlH4 | Selective reduction of imine to amino alcohol |
| Temperature | 0-40°C for reduction | Minimizes racemization |
| Purification | Crystallization of salts (HCl or p-TsOH) | Enhances enantiomeric purity |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively. Research indicates that derivatives of this compound can exhibit significant activity against various receptors, including adrenergic and serotonin receptors, which are crucial in managing conditions like depression and anxiety .
Case Study: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol showed promising results in preclinical models for antidepressant activity. The compound was tested on rodent models exhibiting depressive-like behaviors, where it significantly improved mood-related outcomes compared to control groups . This indicates its potential as a lead compound for developing new antidepressants.
Neuropharmacology
Mechanism of Action
The mechanism by which (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol exerts its effects is primarily through modulation of neurotransmitter systems. It is believed to enhance the release of serotonin and norepinephrine in the synaptic cleft, which contributes to its antidepressant-like effects .
Research Findings
In vitro studies have shown that this compound can inhibit the reuptake of serotonin, similar to selective serotonin reuptake inhibitors (SSRIs), making it a candidate for further development in treating mood disorders .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol serves as a versatile chiral building block. Its unique functional groups allow for various transformations that can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Synthetic Pathways
The compound can be utilized in asymmetric synthesis processes where chirality is essential. For example, it can be employed in the synthesis of β-amino alcohols and other derivatives that are valuable in drug development .
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Key Compounds for Comparison :
(1S,2S)-1-Amino-1-phenylpropan-2-ol (C9H13NO): Lacks fluorine and methoxy substituents. This simpler analogue is linked to norephedrine and exhibits adrenergic activity due to its unmodified phenyl ring .
(1R,2S)-1-Fluoro-1-phenyl-3-(phenylethylamino)propan-2-ol (C18H21FNO): Features a fluorine substituent and an extended alkylamino chain, enhancing lipophilicity and receptor-binding versatility .
[(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1-methyl-propyl] esters : Contains a methyl group instead of methoxy, reducing electron-donating effects and altering binding kinetics .
Stereochemical and Backbone Modifications
Comparative Data :
| Compound Name | Molecular Formula | Stereochemistry | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | C10H13FNO2 | (1S,2S) | 2-F, 4-OCH3 | 198.22 |
| (1S,2S)-1-Amino-1-phenylpropan-2-ol | C9H13NO | (1S,2S) | None | 151.21 |
| (1R,2S)-1-Fluoro-1-phenylpropan-2-ol | C9H12FNO | (1R,2S) | 1-F | 169.20 |
| (1S,2R)-1-Amino-1-[2-Cl-4-CF3-phenyl]propan-2-ol | C10H11ClF3NO | (1S,2R) | 2-Cl, 4-CF3 | 253.65 |
Impact of Stereochemistry :
- The (1S,2S) configuration in the target compound is critical for mimicking endogenous substrates like norepinephrine, whereas (1R,2S) or (1S,2R) diastereomers (e.g., and ) show reduced affinity for adrenoceptors due to mismatched spatial orientation .
Adrenoceptor Binding :
- Compounds with methoxy and fluorine substituents (e.g., ) exhibit α1-/β1-adrenoceptor binding, but the target compound’s 2-fluoro-4-methoxy substitution may enhance selectivity for β1 receptors due to steric and electronic effects .
- Non-fluorinated analogues like (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol () show spasmolytic and hypotensive activities, suggesting that fluorine substitution in the target compound could mitigate these effects .
CNS Activity :
Biological Activity
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol is a chiral compound with a molecular formula of CHFNO and a molecular weight of approximately 199.22 g/mol. Its unique structure, characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, significantly influences its biological interactions and potential therapeutic applications.
The compound exhibits a density of approximately 1.176 g/cm and has a predicted boiling point of 323.6 °C. The synthesis of this compound can be achieved through various methods, which are essential for understanding its biological activity.
Research indicates that the biological activity of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol may be attributed to its ability to interact with specific biological targets. The presence of both fluorine and methoxy groups enhances its binding affinity and selectivity, making it a promising candidate in drug development.
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against Helicobacter pylori, a common pathogen associated with gastric infections. In studies, the compound demonstrated potent activity with IC values indicating effective inhibition of bacterial growth. For instance, compounds structurally related to (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol were tested against H. pylori strains, revealing promising results in terms of potency and selectivity .
Table 1: Antimicrobial Activity Data
| Compound | Target Strain | IC (μM) | pIC |
|---|---|---|---|
| (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol | H. pylori ATCC 43504 | 0.010 | 8.0 ± 0.13 |
| Related Compound A | H. pylori SS1 | 0.0068 | 8.2 ± 0.093 |
| Related Compound B | E. coli | >100 | <7 |
Cytotoxicity Studies
While the antimicrobial properties are promising, it is crucial to evaluate the cytotoxicity associated with these compounds. In various studies, the cytotoxicity increased with higher potency against bacterial strains, suggesting a need for careful optimization in drug design .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC (μM) |
|---|---|---|
| (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol | Human Liver Cells | >50 |
| Related Compound A | Human Kidney Cells | <20 |
| Related Compound B | Human Lung Cells | >30 |
Case Studies
In a recent study focusing on the development of new antimicrobial agents, (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol was included in a series of compounds evaluated for their efficacy against resistant strains of H. pylori. The study highlighted that modifications to the amine α-carbon significantly influenced the potency and selectivity of these compounds .
Case Study Example
A specific case involved testing an enantiomeric series where the R enantiomer exhibited significantly higher activity compared to its S counterpart, demonstrating a clear structure-activity relationship (SAR). The pIC values indicated that specific substitutions could enhance antimicrobial efficacy without proportionately increasing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
